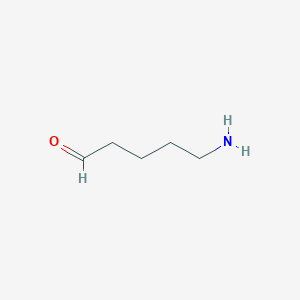

5-Aminopentanal

Description

Properties

IUPAC Name |

5-aminopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBGXBOFCGNPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332133 | |

| Record name | 5-Aminopentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminopentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14049-15-1 | |

| Record name | 5-Aminopentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminopentanal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC7RQZ8BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Aminopentanal from L-lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopentanal is a critical intermediate in the biosynthesis of L-lysine-derived alkaloids and a valuable precursor for the production of platform chemicals like 5-aminovalerate (5AVA), a monomer for bio-based polyamides.[1] This technical guide provides an in-depth overview of the primary synthetic routes from L-lysine to this compound, with a focus on enzymatic methodologies. It includes a comparative analysis of key pathways, detailed experimental protocols derived from published literature, and quantitative data to inform research and development efforts.

Introduction

The conversion of renewable feedstocks into valuable chemicals is a cornerstone of sustainable industrial chemistry. L-lysine, an amino acid produced on a large scale through fermentation, represents a key bio-based starting material. Its conversion to this compound opens avenues for the synthesis of a range of nitrogen-containing compounds. This compound is a reactive omega-aminoaldehyde that serves as a branch-point metabolite.[2] Its aldehyde functionality allows for further chemical modifications, while the primary amine provides a site for amidation and other reactions. This guide focuses on the enzymatic synthesis of this compound from L-lysine, highlighting two principal pathways: the cadaverine-mediated route and a direct oxidation route that bypasses cadaverine.

Enzymatic Synthesis Pathways from L-Lysine

The biosynthesis of this compound from L-lysine is predominantly achieved through two distinct enzymatic cascades.

Pathway 1: The Cadaverine-Mediated Route

This well-established pathway involves a two-step enzymatic conversion. First, L-lysine undergoes decarboxylation to form cadaverine (pentane-1,5-diamine), a reaction catalyzed by lysine decarboxylase (LDC). Subsequently, cadaverine is subjected to oxidative deamination to yield this compound. This second step can be catalyzed by either a copper amine oxidase (CAO) or a putrescine transaminase (PatA).[1]

-

Step 1: Decarboxylation of L-lysine

-

Enzyme: Lysine Decarboxylase (LDC)

-

Reaction: L-lysine → Cadaverine + CO₂

-

-

Step 2: Oxidative Deamination of Cadaverine

-

Enzyme Option A: Copper Amine Oxidase (CAO)

-

Reaction: Cadaverine + O₂ + H₂O → this compound + NH₃ + H₂O₂

-

Enzyme Option B: Putrescine Transaminase (PatA)

-

Reaction: Cadaverine + α-ketoglutarate → this compound + L-glutamate

-

Pathway 2: Direct Oxidation Route (Cadaverine Bypass)

This more direct, artificial pathway bypasses the formation of cadaverine. It begins with the oxidation of L-lysine at the alpha-carbon to form 2-keto-6-aminocaproate, a reaction catalyzed by L-lysine α-oxidase (RaiP). The intermediate, 2-keto-6-aminocaproate, is then decarboxylated by an α-ketoacid decarboxylase (KivD) to produce this compound.[1][3]

-

Step 1: α-Oxidation of L-lysine

-

Enzyme: L-lysine α-oxidase (RaiP)

-

Reaction: L-lysine + O₂ → 2-keto-6-aminocaproate + NH₃ + H₂O₂

-

-

Step 2: Decarboxylation of 2-keto-6-aminocaproate

-

Enzyme: α-ketoacid decarboxylase (KivD)

-

Reaction: 2-keto-6-aminocaproate → this compound + CO₂

-

Quantitative Data and Performance Metrics

The majority of published quantitative data focuses on the downstream product, 5-aminovalerate (5AVA), due to its industrial relevance and greater stability compared to this compound. However, these studies provide valuable insights into the efficiency of the enzymatic steps leading to this compound.

| Pathway | Host Organism | Key Enzymes | Product Measured | Titer (g/L) | Molar Yield (mol/mol) | Reference |

| Cadaverine-Mediated | E. coli | LdcC, PatA | This compound | 12.8 | Not Reported | [1] |

| Direct Oxidation | E. coli | RaiP, KivD, PadA | 5-Aminovalerate | 52.24 | Not Reported | [3] |

| Cadaverine-Mediated | C. glutamicum | LdcC, PatA | 5-Aminovalerate | Not Reported | Not Reported | [1] |

| Direct Oxidation | E. coli | RaiP | 5-Aminovalerate | 29.12 | 0.44 | [4] |

Note: The titer for this compound is reported in one instance, highlighting the potential of the cadaverine-mediated pathway for its accumulation. The data for 5-aminovalerate indicates the high efficiency of the upstream enzymatic conversions to this compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound using whole-cell biocatalysis, a common approach in the literature that avoids enzyme purification.

Whole-Cell Biocatalysis via the Cadaverine-Mediated Pathway

This protocol is adapted from studies focused on producing cadaverine and its derivatives.

1. Strain and Culture Preparation:

-

Host Strain: Escherichia coli engineered to overexpress a lysine decarboxylase (LDC) and a copper amine oxidase (CAO) or putrescine transaminase (PatA). To prevent product degradation, genes responsible for further metabolism of this compound may be knocked out.

-

Culture Medium: A standard rich medium such as LB or a defined minimal medium supplemented with glucose.

-

Cultivation: Grow the engineered E. coli strain in a fermenter at 30-37°C with controlled pH (typically 7.0-8.0) and aeration. Induce protein expression with an appropriate inducer (e.g., IPTG) when the culture reaches a suitable cell density (e.g., OD₆₀₀ of 0.6-0.8).

2. Bioconversion Reaction:

-

Reaction Buffer: Phosphate buffer (50-100 mM, pH 7.0-8.0).

-

Substrate: L-lysine (e.g., 10-50 g/L).

-

Procedure:

-

Harvest the induced cells by centrifugation.

-

Wash the cell pellet with the reaction buffer.

-

Resuspend the cells in the reaction buffer to a desired cell density.

-

Add L-lysine to initiate the reaction. If using a transaminase, a co-substrate such as α-ketoglutarate is required.

-

Incubate the reaction mixture at 30-37°C with agitation.

-

Monitor the reaction progress by periodically analyzing samples for L-lysine consumption and this compound formation using techniques like HPLC or GC-MS after derivatization.

-

Whole-Cell Biocatalysis via the Direct Oxidation Pathway

This protocol is based on the production of 5AVA, where this compound is a key intermediate.

1. Strain and Culture Preparation:

-

Host Strain: E. coli engineered to co-express L-lysine α-oxidase (RaiP) and an α-ketoacid decarboxylase (KivD). It is also beneficial to co-express a catalase (e.g., KatE) to mitigate the toxic effects of hydrogen peroxide, a byproduct of the RaiP reaction.[1][3]

-

Culture and Induction: Follow a similar procedure as described in section 4.1.

2. Bioconversion Reaction:

-

Reaction Buffer: Phosphate or Tris-HCl buffer (pH 7.5-8.5).

-

Substrate: L-lysine (e.g., 10-50 g/L).

-

Procedure:

-

Prepare the whole-cell biocatalyst as described in section 4.1.

-

Initiate the reaction by adding L-lysine to the cell suspension.

-

Ensure adequate aeration to supply the oxygen required for the L-lysine α-oxidase reaction.

-

Maintain the reaction temperature at around 37°C.

-

Monitor the formation of this compound. Due to its potential for rapid conversion to 5-aminovalerate by endogenous aldehyde dehydrogenases, timely analysis is crucial.

-

Purification and Characterization

The purification of this compound is challenging due to its reactive aldehyde group, which can participate in self-polymerization or side reactions.

1. Proposed Purification Strategy:

-

Initial Separation: Remove the biocatalyst (whole cells) from the reaction mixture by centrifugation or microfiltration.

-

Protection of the Aldehyde (Optional but Recommended): To improve stability, the aldehyde group can be temporarily protected, for example, by forming a reversible derivative like a bisulfite adduct or an acetal.

-

Chromatographic Separation: Ion-exchange chromatography can be employed to separate the positively charged this compound (or its protected form) from unreacted L-lysine and other charged byproducts. Reversed-phase chromatography may also be applicable, depending on the chosen protective group.

-

Deprotection and Final Purification: If a protective group was used, it would be removed in the final step, followed by a final purification step such as distillation under reduced pressure or crystallization of a suitable salt.

2. Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (amine and aldehyde).

Conclusion

The enzymatic synthesis of this compound from L-lysine presents a promising bio-based route to this valuable chemical intermediate. Both the cadaverine-mediated and direct oxidation pathways have been successfully demonstrated, primarily within the context of 5-aminovalerate production. While challenges remain, particularly concerning the isolation and stability of this compound, ongoing research in enzyme engineering and bioprocess optimization is expected to overcome these hurdles. This guide provides a foundational understanding of the available synthetic strategies and experimental considerations for researchers and professionals in the field of biotechnology and drug development.

References

- 1. This compound|CAS 14049-15-1|Research Chemical [benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Central Role of 5-Aminopentanal in Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopentanal is a critical, yet transient, intermediate in the biosynthesis of a diverse array of lysine-derived alkaloids. Formed from the oxidative deamination of cadaverine, this amino-aldehyde serves as the immediate precursor to the pivotal cyclic imine, Δ¹-piperideine. This document provides a comprehensive technical overview of the biosynthesis of this compound, its enzymatic regulation, and its subsequent transformation into various alkaloid scaffolds, including those of the piperidine, quinolizidine, and Lycopodium classes. Detailed experimental protocols for the key enzymes involved, quantitative data on enzyme kinetics and product yields, and workflow visualizations are presented to facilitate further research and application in drug development and synthetic biology.

Introduction

Alkaloids represent a vast and structurally diverse group of plant secondary metabolites, many of which possess significant pharmacological properties. A substantial subset of these compounds, including the potent acetylcholinesterase inhibitor huperzine A and the neurotoxin anabasine, derive their core structures from the essential amino acid L-lysine. The biosynthetic pathway from lysine to these complex alkaloids proceeds through a series of key intermediates, with this compound positioned at a crucial metabolic branch point. Understanding the formation and fate of this compound is paramount for elucidating the intricate mechanisms of alkaloid biosynthesis and for harnessing these pathways for the production of valuable pharmaceuticals.

The Biosynthetic Pathway of this compound

The canonical pathway for this compound biosynthesis begins with the decarboxylation of L-lysine to cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC), a pyridoxal phosphate (PLP)-dependent enzyme. Subsequently, a copper amine oxidase (CuAO) facilitates the oxidative deamination of cadaverine, yielding this compound, ammonia, and hydrogen peroxide. Due to its inherent instability, this compound spontaneously cyclizes via an intramolecular Schiff base formation to produce Δ¹-piperideine, the direct precursor for a multitude of alkaloids.[1][2]

Recent research has also uncovered an alternative, more direct route to Δ¹-piperideine in certain plant species, such as Flueggea suffruticosa. This pathway is catalyzed by a single PLP-dependent enzyme, Δ¹-piperideine synthase (PS), which directly converts lysine to Δ¹-piperideine through an oxidative deamination mechanism without the release of a free cadaverine intermediate.[3]

dot

Caption: Biosynthesis of this compound and its conversion to Δ¹-piperideine.

Quantitative Data

Enzyme Kinetics

The efficiency of the initial steps of the pathway is governed by the kinetic properties of lysine decarboxylase (LDC) and copper amine oxidase (CuAO). The following table summarizes the kinetic parameters for L/ODC (an enzyme with both lysine and ornithine decarboxylase activity) from several quinolizidine alkaloid-producing plants.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Lupinus angustifolius (La-L/ODC) | L-Lysine | 2.37 | 2.32 | 979 | [4] |

| Sophora flavescens (Sf-L/ODC) | L-Lysine | 2.10 | 1.18 | 562 | [4] |

| Echinosophora koreensis (Ek-L/ODC) | L-Lysine | 3.85 | 1.95 | 506 | [4] |

Detailed kinetic data for plant-derived CuAO with cadaverine as a substrate is less readily available in the literature. However, these enzymes are known to efficiently catalyze the oxidative deamination of diamines like cadaverine.[5][6]

Product Yields

The conversion of precursors to downstream alkaloids is a critical parameter in understanding pathway flux and for biotechnological applications.

| Precursor/System | Product | Yield | Reference |

| Transgenic Nicotiana tabacum hairy roots expressing bacterial LDC | Cadaverine | ~700 µg/g dry mass (a ~14-fold increase) | [7] |

| Transgenic Nicotiana tabacum hairy roots expressing bacterial LDC | Anabasine | ~3-fold increase over control | [7] |

| Colletotrichum kahawae fermentation supplemented with L-lysine | Huperzine A | 50.17 µg/g dry cell weight | [8] |

| Colletotrichum kahawae fermentation supplemented with Huperzia serrata extracts | Huperzine A | 255.32 µg/g dry cell weight | [8] |

Experimental Protocols

Heterologous Expression and Purification of Lysine Decarboxylase (LDC)

This protocol describes the expression of a plant LDC in E. coli and its subsequent purification, a necessary step for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the LDC gene insert (e.g., pET vector with an N-terminal His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Transform the expression vector into competent E. coli cells.

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged LDC with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Dialyze the purified protein against a suitable storage buffer.

dot

Caption: Workflow for heterologous expression and purification of LDC.

Spectrophotometric Assay for Lysine Decarboxylase (LDC) Activity

This assay measures the decrease in lysine concentration over time.

Materials:

-

Purified LDC enzyme

-

Reaction buffer (e.g., 0.1 M potassium phosphate, pH 6.0)

-

L-lysine solution

-

Pyridoxal 5'-phosphate (PLP) solution

-

Lysine oxidase and horseradish peroxidase

-

Chromogenic substrate for peroxidase (e.g., ABTS)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing reaction buffer, L-lysine, and PLP.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified LDC enzyme.

-

At specific time points, take aliquots of the reaction mixture and stop the reaction by heating (e.g., 90°C for 5 minutes).

-

Centrifuge the samples to pellet any precipitated protein.

-

To determine the remaining L-lysine concentration, add lysine oxidase and horseradish peroxidase, followed by the chromogenic substrate.

-

Measure the absorbance at the appropriate wavelength for the chosen chromogen.

-

Calculate the LDC activity based on the rate of lysine consumption.

Spectrophotometric Assay for Copper Amine Oxidase (CuAO) Activity

This assay measures the production of hydrogen peroxide, a product of the CuAO reaction.

Materials:

-

Plant tissue extract or purified CuAO

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Cadaverine solution

-

Horseradish peroxidase

-

Chromogenic substrate for peroxidase (e.g., 4-aminoantipyrine and a phenolic compound)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing reaction buffer, horseradish peroxidase, and the chromogenic substrate.

-

Add the plant tissue extract or purified CuAO to the reaction mixture.

-

Equilibrate to the desired temperature.

-

Initiate the reaction by adding the cadaverine solution.

-

Monitor the increase in absorbance over time at the wavelength corresponding to the oxidized chromogen.

-

Calculate the CuAO activity based on the rate of absorbance change, using the molar extinction coefficient of the oxidized chromogen.

Analytical Detection of this compound and Δ¹-Piperideine by GC-MS

This method allows for the identification and relative quantification of the key intermediates.

Materials:

-

Plant extract

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Extraction: Homogenize the plant tissue and perform a liquid-liquid extraction. To extract the free base forms of the amines, basify the aqueous sample with NaOH (pH > 10) and extract with dichloromethane.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the concentrated extract into the GC-MS.

-

Separation: Use a suitable temperature program to separate the components. For example, an initial temperature of 50°C held for 1 minute, followed by a ramp to 320°C at 10°C/min.

-

Detection: Use electron impact (EI) ionization and scan a mass range of m/z 50-550.

-

-

Identification: Identify this compound and Δ¹-piperideine (often detected as its dimer) by comparing their retention times and mass spectra to those of authentic standards or by library matching.

Logical Relationships and Workflows

The elucidation of the role of this compound in alkaloid biosynthesis follows a logical workflow that integrates molecular biology, biochemistry, and analytical chemistry.

dot

Caption: Workflow for the elucidation of an alkaloid biosynthetic pathway.

Conclusion

This compound occupies a pivotal position in the biosynthesis of a wide range of lysine-derived alkaloids. Its formation via the classical LDC/CuAO pathway or the more recently discovered direct PS pathway highlights the metabolic plasticity of plants in generating key biosynthetic intermediates. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate this pathway, characterize novel enzymes, and engineer the production of medicinally important alkaloids. Future research should focus on obtaining more detailed kinetic data for all enzymes in the pathway and on elucidating the regulatory mechanisms that control the flux of metabolites through this central biosynthetic hub.

References

- 1. panomebio.com [panomebio.com]

- 2. Biosynthesis of anabasine in transformed root cultures of Nicotiana species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The effect of cadaverine on the formation of anabasine from lysine in hairy root cultures of Nicotiana hesperis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-Containing Amine Oxidases and FAD-Dependent Polyamine Oxidases Are Key Players in Plant Tissue Differentiation and Organ Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased production of cadaverine and anabasine in hairy root cultures of Nicotiana tabacum expressing a bacterial lysine decarboxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic Investigations of the Huperzine A—Producing Endophytic Fungi of Huperzia serrata in China and Fermentation Optimization Using OSMAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Aminopentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Aminopentanal is a bifunctional molecule of significant interest in both biochemical and synthetic chemistry. As a key metabolic intermediate in the biosynthesis of lysine-derived alkaloids, it serves as a crucial precursor to a wide range of biologically active compounds. Furthermore, its role as a building block for advanced biomaterials, such as polyamides, highlights its industrial relevance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and synthesis of this compound, tailored for professionals in research and drug development. Detailed summaries of its biological significance, experimental protocols for its synthesis, and its spectroscopic profile are presented to facilitate its application in scientific endeavors.

Chemical Structure and Identifiers

This compound is an omega-aminoaldehyde, meaning it possesses both a primary amine and an aldehyde functional group, separated by a four-carbon aliphatic chain. This dual functionality is key to its chemical reactivity and biological roles.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2][3][4] |

| CAS Number | 14049-15-1 | [1][3][4] |

| Molecular Formula | C₅H₁₁NO | [1][2][3][4] |

| Canonical SMILES | C(CCN)CC=O | [3][5] |

| InChI | InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2 | [1][2][3][6] |

| InChIKey | SZBGXBOFCGNPEU-UHFFFAOYSA-N | [1][2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is typically a solid at room temperature. Many of its properties are predicted values based on computational models, reflecting its nature as a reactive intermediate.

| Property | Value | Reference |

| Molecular Weight | 101.15 g/mol | [1][2][3][4] |

| Physical Description | Solid | [3][4][7] |

| Melting Point | 39 °C | [8] |

| Boiling Point (Predicted) | 172.3 ± 23.0 °C (at 760 mmHg) | [8][9] |

| Density (Predicted) | 0.902 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 10.32 ± 0.10 | [8] |

| XLogP3 | -0.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 4 | [5] |

Reactivity and Chemical Behavior

The chemistry of this compound is dominated by its aldehyde and primary amine groups. It can undergo oxidation, reduction, substitution, and intramolecular cyclization.

-

Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid, forming 5-aminovalerate (5AVA), a valuable monomer for bioplastics like nylon-5.[1][2] This reaction can be catalyzed by enzymes such as aldehyde dehydrogenase.[1]

-

Reduction : The aldehyde can be reduced to a primary alcohol, yielding 5-amino-1-pentanol, another important chemical intermediate.[1][2]

-

Substitution (Schiff Base Formation) : The aldehyde functionality reacts with primary amines, including its own amino group or external amines, to form imines, also known as Schiff bases.[1]

-

Intramolecular Cyclization : In aqueous solution, this compound exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine. This cyclization is a critical step in the biosynthesis of many piperidine and quinolizidine alkaloids.[1][2]

Biological Significance and Metabolic Pathways

This compound is a central metabolite in the biosynthesis of a diverse family of lysine-derived alkaloids, which exhibit a wide range of pharmacological properties.[1][10] It is primarily synthesized from the essential amino acid L-lysine in plants and microorganisms.[1][2]

The principal biosynthetic route involves two key enzymatic steps:

-

Decarboxylation of L-lysine : The enzyme L-lysine decarboxylase (LDC) removes the carboxyl group from L-lysine to produce cadaverine.[1]

-

Oxidative Deamination of Cadaverine : A copper amine oxidase (CAO) then catalyzes the oxidative deamination of cadaverine to form this compound.[1][2][7]

This newly formed this compound serves as the direct precursor to the Δ¹-piperideine ring, which is the foundational scaffold for piperidine, quinolizidine, and lycopodium alkaloids, including medicinally relevant compounds like Huperzine A, used in the treatment of Alzheimer's disease.[1][2]

Experimental Protocols

Biocatalytic Synthesis from L-Lysine

This protocol describes a whole-cell biocatalytic process using engineered Escherichia coli to produce this compound as an intermediate, which is then typically oxidized to 5-aminovalerate (5AVA). High titers of the intermediate can be achieved.[1]

-

Objective : To produce this compound from L-lysine using an engineered microbial host.

-

Principle : This pathway utilizes two key enzymes heterologously expressed in E. coli: L-lysine decarboxylase (LdcC) and putrescine transaminase (PatA). LdcC converts L-lysine to cadaverine, and PatA converts cadaverine to this compound.

-

Methodology :

-

Strain Preparation : Utilize an E. coli strain engineered to overexpress the genes for LdcC and PatA. The strain should be grown in a suitable fermentation medium (e.g., containing tryptone, yeast extract, glucose, and necessary salts).[9]

-

Induction : When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.5), induce protein expression by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

-

Biotransformation : After induction, add the substrate, L-lysine, to the culture. The biotransformation is typically carried out in a controlled fermenter.

-

Fermentation Conditions : Maintain the culture at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0-8.0) with adequate aeration.[1] For high-density cultures, a fed-batch strategy is employed, where a concentrated feed of glucose and L-lysine is added over time to sustain cell growth and product formation.[9][11][12]

-

Monitoring : Monitor the concentration of L-lysine, cadaverine, and the product (this compound or its derivative 5AVA) using methods like HPLC or LC-MS.

-

Purification : Since this compound is a reactive intermediate, it is often converted in situ to a more stable product like 5AVA or 5-amino-1-pentanol for easier recovery. If isolation of this compound is required, derivatization (e.g., with o-phenylenediamine) may be necessary to stabilize the aldehyde for purification by chromatography.[1]

-

Chemical Synthesis from 3,4-Dihydro-2H-pyran

This two-step chemical synthesis route provides a non-biological pathway to this compound (as an intermediate) and its reduced product, 5-amino-1-pentanol. The methodology is based on patent literature.[1][2]

-

Objective : To synthesize 5-amino-1-pentanol via a this compound intermediate starting from 3,4-dihydro-2H-pyran.

-

Principle : The process involves an initial hydration of the enol ether to form a cyclic hemiacetal, which exists in equilibrium with its open-chain hydroxy aldehyde form. This intermediate is then subjected to reductive amination.

-

Methodology :

-

Step 1: Hydration of 3,4-Dihydro-2H-pyran :

-

In a high-pressure reactor, charge 3,4-dihydro-2H-pyran and water.

-

Pressurize the reactor with an inert gas (e.g., N₂) to ≤3 MPa.

-

Heat the mixture to 60–120°C and stir for 0.5–10 hours.[2] This reaction yields 2-hydroxytetrahydropyran, which is in equilibrium with its ring-opened tautomer, 5-hydroxypentanal.

-

-

Step 2: Reductive Amination :

-

To the aqueous solution of 2-hydroxytetrahydropyran, add aqueous ammonia and a heterogeneous catalyst (e.g., a supported Ni/Co-based catalyst).[1][2] A Ni-Al₂O₃ catalyst has shown high efficacy.[10][13]

-

Pressurize the reactor with hydrogen to a pressure of approximately 2 MPa.

-

Heat the reaction mixture to 60–120°C and stir for 1–6 hours.[2] The 5-hydroxypentanal intermediate is first converted to an imine (or enamine), which is then catalytically hydrogenated to form this compound. The aldehyde group of this compound is subsequently reduced under the same conditions to yield the final product, 5-amino-1-pentanol.

-

-

Workup and Purification : After cooling and depressurizing the reactor, the catalyst is removed by filtration. The aqueous solution can be concentrated, and the final product, 5-amino-1-pentanol, can be purified by distillation under reduced pressure.

-

Spectroscopic Characterization (Predicted)

Direct experimental spectra for this compound are not widely available due to its reactive nature. The following table summarizes the expected spectroscopic features based on its known structure and general principles of NMR and IR spectroscopy.[14]

| Technique | Functional Group | Expected Chemical Shift / Frequency | Description |

| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 9.8 ppm | Singlet or triplet (if coupled to α-protons). Highly deshielded. |

| Methylene (α to -CHO) | δ 2.4 - 2.6 ppm | Multiplet, deshielded by the adjacent carbonyl group. | |

| Methylene (α to -NH₂) | δ 2.7 - 3.0 ppm | Triplet, deshielded by the electronegative nitrogen atom. | |

| Other Methylene (-CH₂-) | δ 1.4 - 1.8 ppm | Multiplets, in the typical aliphatic region. | |

| Amine (-NH₂) | δ 0.5 - 4.0 ppm | Broad singlet, position is concentration and solvent dependent. Disappears upon D₂O exchange. | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 200 - 205 ppm | Very deshielded, characteristic of aldehydes. |

| Carbon (α to -NH₂) | δ 40 - 45 ppm | Shielded relative to other carbons due to the amine group. | |

| Carbon (α to -CHO) | δ 42 - 48 ppm | Deshielded due to the carbonyl group. | |

| Other Aliphatic Carbons | δ 20 - 35 ppm | Resonances for the remaining methylene carbons in the chain. | |

| IR Spectroscopy | N-H Stretch (Primary Amine) | 3300 - 3500 cm⁻¹ | Two distinct, sharp-to-medium bands (asymmetric and symmetric stretching). |

| C-H Stretch (Alkane) | 2850 - 2960 cm⁻¹ | Medium-to-strong bands. | |

| C-H Stretch (Aldehyde) | 2720 & 2820 cm⁻¹ | Two characteristic weak bands (Fermi resonance). | |

| C=O Stretch (Aldehyde) | 1720 - 1740 cm⁻¹ | Strong, sharp absorption band. | |

| N-H Bend (Scissoring) | 1590 - 1650 cm⁻¹ | Medium absorption band. |

Applications in Research and Drug Development

This compound is a valuable molecule for researchers and drug development professionals due to its versatile chemical nature and central role in natural product biosynthesis.

-

Precursor for Natural Products : It is a fundamental building block in the biosynthesis of numerous alkaloids.[3][4] Understanding and utilizing its chemistry is essential for the synthesis of natural product analogs with potential therapeutic activities, such as anticancer or anti-Alzheimer's effects.[1]

-

Platform Chemical for Biopolymers : Through its oxidation product, 5-aminovalerate, it provides a renewable route to bio-based polyamides, contributing to the development of sustainable materials.[1][2]

-

Tool for Metabolic Engineering : As a key intermediate, this compound is a target for metabolic engineering efforts to produce valuable chemicals from renewable feedstocks like glucose or lysine.[9][15]

-

Drug Discovery Scaffold : The bifunctional nature of this compound allows it to be incorporated into various molecular scaffolds, making it a potentially useful starting material for creating libraries of novel compounds for drug screening. The presence of a primary amine is particularly important, as nitrogen-containing functional groups are prevalent in over a third of drug candidates due to their ability to form key interactions with biological targets like proteins and enzymes.[16]

References

- 1. This compound|CAS 14049-15-1|Research Chemical [benchchem.com]

- 2. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]

- 3. 5-Amino-1-pentanol(2508-29-4) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C5H11NO | CID 443849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0012815) [hmdb.ca]

- 8. Pentanol, 5-amino- [webbook.nist.gov]

- 9. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. A new metabolic route for the fermentative production of 5-aminovalerate from glucose and alternative carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ameliorating end-product inhibition to improve cadaverine production in engineered Escherichia coli and its application in the synthesis of bio-based diisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

5-Aminopentanal as a Precursor to 5-Aminovalerate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of 5-aminopentanal to 5-aminovalerate, a critical transformation in both biological pathways and chemical synthesis. 5-Aminovalerate is a valuable platform chemical and a precursor for various pharmaceuticals and polyamides.[1][2][3] This document details both biocatalytic and chemical methodologies for this conversion, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction to the Conversion

This compound is a key intermediate in the catabolism of L-lysine, particularly through the cadaverine pathway.[1][3] Its subsequent oxidation to 5-aminovalerate is a crucial step in producing this versatile C5 platform chemical.[2] The conversion can be achieved through both enzymatic and chemical means, each with distinct advantages and applications.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the precursor and the product is essential for developing and optimizing conversion and purification processes.

| Property | This compound | 5-Aminovalerate (5-Aminopentanoic acid) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO₂ |

| Molecular Weight | 101.15 g/mol [3] | 117.15 g/mol |

| CAS Number | 14049-15-1[3] | 660-88-8 |

| Appearance | Solid[3] | Solid |

| Boiling Point | Not Available | Decomposes |

| Melting Point | Not Available | 157-158 °C |

| Solubility in Water | Not Available | Soluble |

| pKa | Not Available | pKa1 ≈ 4.2 (carboxyl), pKa2 ≈ 10.8 (amino) |

Biocatalytic Conversion of this compound to 5-Aminovalerate

The enzymatic oxidation of this compound to 5-aminovalerate is a key step in engineered metabolic pathways for the production of 5-aminovalerate from renewable feedstocks like L-lysine.[2] This bioconversion is typically catalyzed by aldehyde dehydrogenases (ALDHs).

Signaling and Metabolic Pathways

The conversion of this compound to 5-aminovalerate is a central step in the cadaverine-mediated pathway of L-lysine degradation. This pathway is found in various microorganisms and has been engineered in industrial strains like Escherichia coli and Corynebacterium glutamicum for the production of 5-aminovalerate.[1][4]

Two primary biosynthetic routes from L-lysine converge on this compound as a key intermediate:

-

Cadaverine-Mediated Pathway: L-lysine is first decarboxylated to cadaverine by lysine decarboxylase (LdcC). Cadaverine is then deaminated by a putrescine transaminase (PatA) or a putrescine oxidase (Puo) to yield this compound.[1][4][5]

-

2-Keto-6-Aminocaproate-Mediated Pathway: L-lysine is deaminated by L-lysine α-oxidase (RaiP) to form 2-keto-6-aminocaproate, which is then decarboxylated by α-ketoacid decarboxylase (KivD) to produce this compound.[2]

In both pathways, the final step is the oxidation of this compound to 5-aminovalerate, a reaction catalyzed by an aldehyde dehydrogenase (ALDH), such as PatD or PadA.[2][5]

Quantitative Data from Biocatalytic Approaches

Various studies have reported the production of 5-aminovalerate from L-lysine using engineered microorganisms, with this compound as an intermediate. The table below summarizes some of the reported titers and yields.

| Host Organism | Pathway Engineered | Titer (g/L) | Molar Yield (mol/mol) | Reference |

| Escherichia coli | Cadaverine-mediated (ldcC, patA, patD) | ~5.1 | 0.13 | (Jorge et al., 2017)[4] |

| Escherichia coli | 2-Keto-6-aminocaproate-mediated (RaiP, KivD, PadA) | 52.24 | 0.38 | (Cheng et al., 2021)[2] |

| Corynebacterium glutamicum | Cadaverine-mediated (ldcC, puo, patD) | 3.7 | 0.09 | (Haupka et al., 2020)[5] |

| Corynebacterium glutamicum | L-lysine 2-monooxygenase (davB) & δ-aminovaleramidase (davA) | 33.1 | 0.10 | (Shin et al., 2016) |

Experimental Protocols

This protocol is a generalized procedure based on methodologies reported for engineered E. coli.

I. Strain Cultivation and Induction:

-

Prepare an overnight culture of the engineered E. coli strain in LB medium containing the appropriate antibiotic at 37°C with shaking.

-

Inoculate a larger volume of production medium (e.g., a defined minimal medium with glucose) with the overnight culture to an initial OD₆₀₀ of ~0.1.

-

Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce the expression of the pathway enzymes by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue the cultivation at a lower temperature (e.g., 25-30°C) for a further 12-16 hours to allow for protein expression.

II. Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

Resuspend the cell pellet in the reaction buffer to the desired cell density (e.g., OD₆₀₀ of 50-100).

III. Bioconversion Reaction:

-

Add the L-lysine substrate to the cell suspension to the desired starting concentration (e.g., 10-100 g/L).

-

Incubate the reaction mixture at 30-37°C with shaking for 24-48 hours.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of L-lysine and 5-aminovalerate by HPLC.

IV. Product Recovery:

-

Separate the cells from the reaction broth by centrifugation.

-

The supernatant containing the 5-aminovalerate can be further purified.

This is a general spectrophotometric assay to determine the activity of ALDH with this compound as a substrate.

Materials:

-

Purified ALDH enzyme

-

This compound solution (substrate)

-

NAD⁺ or NADP⁺ solution (cofactor, depending on the enzyme's specificity)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0-9.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and the NAD(P)⁺ cofactor at a final concentration of 1-2 mM.

-

Add a specific amount of the purified ALDH enzyme to the cuvette.

-

Initiate the reaction by adding the this compound substrate to a final concentration in the range of its Kₘ (if known) or a saturating concentration (e.g., 1-10 mM).

-

Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.

-

Record the absorbance at regular time intervals (e.g., every 15-30 seconds) for several minutes.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Chemical Synthesis of 5-Aminovalerate from this compound

The chemical oxidation of this compound to 5-aminovalerate requires a mild oxidizing agent that selectively converts the aldehyde group without affecting the amino group.

Reaction Mechanism

Several mild oxidation methods for aldehydes are available. For amino aldehydes, a common challenge is the potential for side reactions involving the amino group. One suitable method is the use of silver oxide in an aqueous alkaline solution. The reaction proceeds via the formation of a hydrated aldehyde intermediate, which is then oxidized by silver(I) ions, leading to the formation of the carboxylate and metallic silver.

References

- 1. Utilization of a Wheat Sidestream for 5-Aminovalerate Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 14049-15-1|Research Chemical [benchchem.com]

- 4. A new metabolic route for the fermentative production of 5-aminovalerate from glucose and alternative carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Enzymatic Conversion of Cadaverine to 5-Aminopentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of cadaverine to 5-aminopentanal, a critical reaction in various biological pathways and of significant interest in biotechnology and drug development. This document details the enzymes involved, their catalytic mechanisms, relevant metabolic pathways, quantitative data, and comprehensive experimental protocols.

Introduction

Cadaverine, a diamine produced from the decarboxylation of lysine, serves as a precursor for the synthesis of various alkaloids and as a building block for bio-based polymers.[1][2] The enzymatic oxidation of cadaverine to this compound is a key metabolic step, catalyzed primarily by a class of copper-containing amine oxidases.[3][4][5] This aldehyde is a reactive intermediate that can undergo further enzymatic or spontaneous reactions to form compounds like Δ¹-piperideine, a precursor to various alkaloids, or be further oxidized to 5-aminovalerate, a platform chemical for bioplastics.[3][6] Understanding and harnessing this enzymatic conversion is crucial for applications ranging from metabolic engineering to the development of novel therapeutics targeting amine oxidase activity.

Enzymes Catalyzing the Conversion

The primary enzymes responsible for the oxidative deamination of cadaverine are copper-containing amine oxidases (CuAOs). These enzymes utilize a copper ion and a topaquinone (TPQ) cofactor in their active site to catalyze the reaction.[5][7]

-

Diamine Oxidases (DAOs): These are the principal enzymes responsible for cadaverine catabolism in many organisms.[1][8] They exhibit a broad substrate specificity for diamines, including cadaverine and putrescine.[9] Human DAO, encoded by the AOC1 gene, plays a significant role in histamine metabolism but also acts on cadaverine.[8][9]

-

Lysyl Oxidase (LOX): While primarily known for its role in the cross-linking of collagen and elastin by oxidizing lysine residues in proteins, LOX can also act on soluble amines like cadaverine.[10][11][12] This activity is often utilized in in vitro assays to measure LOX activity.[10]

The general reaction catalyzed by these amine oxidases is as follows:

NH₂(CH₂)₅NH₂ (Cadaverine) + O₂ + H₂O → OHC(CH₂)₄NH₂ (this compound) + NH₃ + H₂O₂

Metabolic Pathways

The conversion of cadaverine to this compound is a key step in several metabolic pathways across different organisms.

-

Direct Catabolic Pathway: In many organisms, cadaverine is directly oxidized to this compound by a diamine oxidase.[1] This is a common pathway for the degradation of cadaverine, leading to the production of other valuable metabolites or its complete breakdown for carbon and nitrogen sources.[13]

-

γ-Glutamylation Pathway: In some bacteria, such as Pseudomonas aeruginosa, an alternative catabolic pathway exists where cadaverine is first glutamylated before oxidation.[14][15][16] This pathway involves a series of enzymatic steps to process the polyamine.

Below is a diagram illustrating the central enzymatic conversion and its immediate products.

The following diagram illustrates the broader context of cadaverine catabolism, showing both the direct and the γ-glutamylation pathways.

Quantitative Data

The efficiency of the enzymatic conversion of cadaverine to this compound can be described by various kinetic parameters and conversion yields. While comprehensive kinetic data for all relevant enzymes is not always available in a single source, the following tables summarize key quantitative findings from the literature.

Table 1: Enzyme Substrate Specificity and Relative Activity

| Enzyme Source | Substrate | Relative Activity (%) | Reference |

| Porcine Kidney DAO | Histamine | 100 | [17][18] |

| Putrescine | ~50 | [17][18] | |

| Cadaverine | ~50 | [17][18] | |

| Spermidine | < 20 | [17][18] | |

| Human DAO | Cadaverine | Substrate | [9] |

| Putrescine | Substrate | [9] | |

| Histamine | Preferred Substrate | [9] |

Table 2: Bioconversion Yields of Cadaverine

| Biocatalyst | Substrate | Product Concentration | Molar Yield (%) | Reference |

| Engineered E. coli (whole-cell) | L-Lysine | 135.6 g/L Cadaverine | 97 | [19] |

| Engineered E. coli (whole-cell) | L-Lysine | 1.419 M Cadaverine | 94.6 | [20] |

| Immobilized CadA | L-Lysine | - | 75-80 (over 5 cycles) | [2] |

| Engineered C. glutamicum | Glucose | 103.78 g/L Cadaverine | - | [2] |

Experimental Protocols

The activity of amine oxidases that convert cadaverine to this compound is commonly measured by detecting the production of hydrogen peroxide (H₂O₂). A highly sensitive and widely used method involves a coupled enzyme assay with horseradish peroxidase (HRP).

Spectrophotometric/Fluorometric Assay for Amine Oxidase Activity

This protocol is adapted from methods utilizing a chromogenic or fluorogenic substrate for HRP to quantify H₂O₂ production.[10]

Principle:

-

Amine Oxidase Reaction: Cadaverine + O₂ + H₂O --(Amine Oxidase)--> this compound + NH₃ + H₂O₂

-

HRP-Coupled Detection: H₂O₂ + Reduced Substrate --(HRP)--> Oxidized Substrate (Colored/Fluorescent) + H₂O

Materials:

-

Cadaverine sulfate (Substrate)

-

Amine oxidase source (purified enzyme, cell lysate, tissue homogenate)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red (fluorogenic substrate) or a suitable chromogenic substrate

-

Assay Buffer (e.g., 50-100 mM Tris-HCl or Borate, pH 7.5-8.5)

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Microplate reader (fluorometer or spectrophotometer)

-

β-Aminopropionitrile (BAPN) - an irreversible inhibitor of LOX (optional control)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of cadaverine sulfate (e.g., 100 mM in assay buffer).

-

Prepare a stock solution of HRP (e.g., 10 U/mL in assay buffer).

-

Prepare a stock solution of Amplex® Red (e.g., 10 mM in DMSO). Protect from light.

-

Prepare a working solution containing the final desired concentrations of HRP and Amplex® Red in the assay buffer. A typical final concentration is 0.1 U/mL HRP and 50 µM Amplex® Red.

-

-

Assay Setup:

-

Add 50 µL of your sample containing the amine oxidase to the wells of the 96-well plate.

-

For inhibitor controls, pre-incubate the sample with an inhibitor like BAPN (final concentration ~1 mM) for 15-30 minutes at 37°C.

-

Prepare a standard curve using known concentrations of H₂O₂ to correlate the signal to the amount of product formed.

-

-

Reaction Initiation and Measurement:

-

To initiate the reaction, add 50 µL of the HRP/Amplex® Red working solution containing the cadaverine substrate to each well. The final concentration of cadaverine may range from 1-10 mM, which should be optimized for the specific enzyme.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence (Ex/Em ~571/585 nm for Amplex® Red) or absorbance at multiple time points to determine the reaction kinetics.

-

The following diagram outlines the experimental workflow for the amine oxidase assay.

Conclusion

The enzymatic conversion of cadaverine to this compound by copper-containing amine oxidases is a fundamental biochemical reaction with significant implications for both basic research and industrial applications. This guide has provided a comprehensive overview of the enzymes, pathways, and quantitative data associated with this conversion. The detailed experimental protocol offers a practical starting point for researchers aiming to study this reaction in various contexts. Further research into the specific kinetics and regulation of different amine oxidases will continue to enhance our ability to manipulate these pathways for biotechnological and therapeutic purposes.

References

- 1. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 14049-15-1|Research Chemical [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0012815) [hmdb.ca]

- 5. Amine oxidase (copper-containing) - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of 5-aminopentanoic acid and 2-piperidone from cadaverine and 1-piperideine in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper Amine Oxidase - Proteopedia, life in 3D [proteopedia.org]

- 8. Diamine oxidase - Wikipedia [en.wikipedia.org]

- 9. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Lysyl oxidase - Wikipedia [en.wikipedia.org]

- 12. Lysyl oxidase: an oxidative enzyme and effector of cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catabolism of L-lysine by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Molecular Characterization of PauR and Its Role in Control of Putrescine and Cadaverine Catabolism through the γ-Glutamylation Pathway in Pseudomonas aeruginosa PAO1 | Semantic Scholar [semanticscholar.org]

- 17. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Metabolic Crossroads of 5-Aminopentanal: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the metabolic pathway of 5-aminopentanal in microorganisms, a critical intermediate in the lysine degradation pathway with significant implications for metabolic engineering and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols associated with this pathway.

Introduction

This compound, a five-carbon amino-aldehyde, serves as a key metabolic intermediate in the microbial catabolism of L-lysine.[1] Its position at a metabolic branch point makes it a crucial precursor for the biosynthesis of valuable compounds, including the nylon precursor 5-aminovalerate (5AVA).[2] Understanding the intricacies of the this compound pathway is paramount for the rational design of microbial cell factories for the production of bio-based chemicals and for the identification of novel enzymatic targets for antimicrobial drug development. This guide delineates the core enzymatic steps, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the pathway and its regulation.

The Core Metabolic Pathway

In microorganisms such as Escherichia coli, the primary route for this compound synthesis is through the decarboxylation of L-lysine to cadaverine, followed by the transamination of cadaverine.[1][3] The subsequent oxidation of this compound leads to the formation of 5-aminovalerate. The key enzymes governing this pathway are:

-

Lysine Decarboxylase (LDC): This enzyme catalyzes the initial conversion of L-lysine to cadaverine. E. coli possesses two isoforms: an inducible enzyme (CadA) and a constitutive enzyme (LdcC).[4]

-

Putrescine Aminotransferase (PatA): This promiscuous enzyme facilitates the transfer of an amino group from cadaverine to α-ketoglutarate, yielding this compound and glutamate.[1][3]

-

This compound Dehydrogenase (PatD): This enzyme is responsible for the oxidation of this compound to 5-aminovalerate.[2]

The pathway is intricately linked to the central metabolism through the consumption of α-ketoglutarate and the production of glutamate and NADH.

Quantitative Data

A summary of the available quantitative data for the key enzymes in the this compound metabolic pathway is presented below. This data is essential for kinetic modeling and metabolic flux analysis.

| Enzyme | Organism | Substrate | KM | Vmax | Notes | Reference |

| Lysine Decarboxylase (CadA) | E. coli | L-Lysine | 0.27 mM | 8.148 nmol/min/µg | Inducible form. | [5] |

| Lysine Decarboxylase (LdcC) | E. coli | L-Lysine | 0.84 mM | 27.21 nmol/min/µg | Constitutive form. | [5] |

| Putrescine Aminotransferase (PatA) | E. coli | Putrescine | 22.5 µM | - | Optimum pH is 7.2. Also active with cadaverine. | [3] |

| This compound Dehydrogenase (PatD) | Pseudomonas putida | This compound | - | - | NAD+-dependent. | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to facilitate the replication and advancement of research in this area.

Lysine Decarboxylase Activity Assay

This protocol describes a colorimetric method to determine the activity of lysine decarboxylase by quantifying the product, cadaverine.

Principle: The assay is based on the reaction of the primary amine of cadaverine with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored adduct that can be measured spectrophotometrically.

Materials:

-

L-lysine solution (substrate)

-

Purified lysine decarboxylase enzyme or cell lysate

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.8)

-

TNBS solution

-

Stop solution (e.g., 1 M HCl)

-

Toluene

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and L-lysine.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

At specific time intervals, withdraw aliquots of the reaction mixture and add them to a stop solution to terminate the reaction.

-

Add TNBS solution to the stopped reaction mixture and incubate to allow for color development.

-

Extract the colored adduct into toluene by vigorous mixing followed by centrifugation to separate the phases.

-

Measure the absorbance of the toluene phase at a specific wavelength (e.g., 340 nm).

-

Calculate the enzyme activity based on a standard curve prepared with known concentrations of cadaverine.

Putrescine Aminotransferase (PatA) Activity Assay

This protocol outlines a method to measure the activity of putrescine aminotransferase using cadaverine as a substrate.

Principle: The activity of PatA is determined by measuring the formation of glutamate from α-ketoglutarate in a coupled reaction with glutamate dehydrogenase, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

Materials:

-

Cadaverine dihydrochloride solution (substrate)

-

α-ketoglutarate solution

-

Purified PatA enzyme or cell lysate

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

NAD+ solution

-

Glutamate dehydrogenase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cadaverine, α-ketoglutarate, and NAD+.

-

Add glutamate dehydrogenase to the mixture.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the PatA enzyme preparation.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH.

Quantification of Intracellular Metabolites by LC-MS

This protocol provides a general workflow for the extraction and quantification of intracellular metabolites, including this compound and 5-aminovalerate, from microbial cultures using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle: Cell metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using mass spectrometry.

Materials:

-

Microbial cell culture

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Centrifuge

-

Lyophilizer

-

LC-MS system

Procedure:

-

Rapidly quench the metabolic activity of the cell culture by adding a cold quenching solution.

-

Harvest the cells by centrifugation at a low temperature.

-

Extract the intracellular metabolites by adding a cold extraction solvent and disrupting the cells (e.g., by bead beating or sonication).

-

Separate the cell debris by centrifugation.

-

Collect the supernatant containing the metabolites and lyophilize to dryness.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS system equipped with an appropriate column and a mass spectrometer operating in a suitable mode (e.g., selected reaction monitoring for targeted analysis).

-

Quantify the metabolites by comparing their peak areas to those of authentic standards.[6]

Signaling Pathways and Regulation

The expression of the key enzymes in the this compound pathway is tightly regulated in response to environmental cues, particularly pH and the availability of lysine.

Regulation of the cadBA Operon

In E. coli, the genes encoding the inducible lysine decarboxylase (CadA) and the lysine/cadaverine antiporter (CadB) form the cadBA operon. The expression of this operon is controlled by the transcriptional regulator CadC.[7][8] Under conditions of low pH and high lysine concentration, CadC activates the transcription of the cadBA operon, leading to the production of CadA and CadB.[9] This system allows the cell to counteract acidic stress by consuming protons during the decarboxylation of lysine and exporting the resulting cadaverine.[4] The histone-like protein H-NS acts as a repressor of the cadBA operon under non-inducing conditions.[8]

Metabolic Pathway of this compound

The following diagram illustrates the central metabolic pathway leading from L-lysine to 5-aminovalerate via this compound.

References

- 1. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CadC-mediated activation of the cadBA promoter in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of proteolytic cleavage-dependent activation of CadC-mediated response to acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

5-Aminopentanal CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanal is a crucial intermediate in the biosynthesis of a variety of significant nitrogen-containing compounds. As an omega-aminoaldehyde, its structure features a terminal aldehyde group and a distal amino group, rendering it highly reactive and prone to intramolecular cyclization. This inherent reactivity is central to its biological role as a precursor to Δ¹-piperideine, a foundational building block for numerous alkaloids, including those with therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biosynthetic pathways, and the experimental methodologies relevant to its study.

Physicochemical and Identification Data

The fundamental properties and identifiers of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citation(s) |

| CAS Number | 14049-15-1 | [1][2][3] |

| Molecular Formula | C₅H₁₁NO | [1][2][3] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Amino-pentanal, 5-Aminovaleraldehyde | [2] |

| Physical Description | Solid | [2] |

| Boiling Point | 172.3 ± 23.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 0.9 ± 0.1 g/cm³ (Predicted) | [4] |

Biosynthesis of this compound

This compound is a key metabolite in the degradation pathway of L-lysine. The primary biosynthetic route involves the enzymatic conversion of L-lysine to cadaverine, followed by the oxidative deamination of cadaverine to yield this compound.[1] This pathway is particularly significant in plants and microorganisms for the production of alkaloids and other secondary metabolites.[5][6]

Key Enzymes and Reactions

The biosynthesis of this compound from L-lysine is predominantly a two-step enzymatic process:

-

Lysine Decarboxylation: L-lysine is decarboxylated by the enzyme lysine decarboxylase (LDC) to form cadaverine.[1]

-

Oxidative Deamination of Cadaverine: Cadaverine is then converted to this compound through oxidative deamination. This reaction is catalyzed by either copper amine oxidase (CAO) or a putrescine aminotransferase (PatA) .[1][7]

The resulting this compound is highly reactive and often undergoes spontaneous intramolecular cyclization to form Δ¹-piperideine , which serves as the immediate precursor for a wide array of alkaloids.[5][8]

Experimental Protocols

Due to the inherent instability of this compound, its isolation and handling require specific considerations. It is often generated and used in situ or stabilized as a derivative.

Enzymatic Synthesis of this compound (In Vitro)

This protocol describes the in vitro enzymatic conversion of cadaverine to this compound using a copper amine oxidase (CAO).

Materials:

-

Cadaverine dihydrochloride

-

Copper amine oxidase (CAO) from a suitable source (e.g., plant extract or recombinant enzyme)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Reaction vessel

-

Incubator or water bath

Procedure:

-

Prepare a solution of cadaverine dihydrochloride in the phosphate buffer to a final concentration of 10 mM.

-

Add the copper amine oxidase to the cadaverine solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at a suitable temperature (e.g., 30-37 °C) with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at different time points.

-

The formation of this compound can be detected by derivatization followed by LC-MS or GC-MS analysis. Due to its instability, immediate analysis or derivatization is recommended.[1]

Chemical Synthesis of a this compound Precursor

A patented method describes a two-step chemical synthesis starting from 3,4-dihydro-2H-pyran, which yields 5-amino-1-pentanol, the reduced and more stable form of this compound.[1]

Step 1: Hydration of 3,4-Dihydro-2H-pyran

-

3,4-Dihydro-2H-pyran is reacted with water at a temperature of 60–120°C under a pressure of ≤3 MPa.

-

This reaction forms 2-hydroxytetrahydropyran.

Step 2: Reductive Amination

-

The 2-hydroxytetrahydropyran intermediate undergoes reductive amination with ammonia.

-

A Ni/Co-based catalyst is used at a temperature of ≤120°C.

-

This step yields 5-amino-1-pentanol, which can be considered a stable precursor or surrogate for this compound in certain applications.

Analytical Methods

The detection and quantification of this compound in biological samples are typically performed using chromatographic methods coupled with mass spectrometry.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary method for the analysis of this compound.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the detection of this compound.[1]

Due to the high reactivity and potential for cyclization of the aldehyde group, a derivatization step is often necessary to enhance detection sensitivity and stability.[1] For instance, derivatization with o-phenylenediamine can be used to stabilize the aldehyde functionality.[1]

Role in Drug Development and Research

This compound is a molecule of significant interest in drug development and biochemical research, primarily due to its role as a precursor in the biosynthesis of pharmacologically active alkaloids.

-

Huperzine A Synthesis: It is a key intermediate in the biosynthetic pathway of Huperzine A, a Lycopodium alkaloid investigated for its potential in treating neurological disorders such as Alzheimer's disease.[1]

-

Bioplastic Production: The cadaverine-mediated degradation pathway of L-lysine, which produces this compound, is an important artificial synthetic route for the production of 5-aminovalerate (5AVA). 5AVA is a platform chemical used in the production of bioplastics like nylon-5.[1]

-

Metabolic Pathway Research: Researchers utilize this compound to study the biosynthetic pathways of alkaloids and to develop sustainable methods for the bio-based production of valuable chemicals.[1]

Conclusion

This compound is a pivotal, albeit transient, metabolite with a central role in the biosynthesis of a diverse range of alkaloids and other valuable biochemicals. Its inherent reactivity, leading to the formation of the Δ¹-piperideine ring, is a cornerstone of its biological function. A thorough understanding of its properties, biosynthetic pathways, and analytical methodologies is essential for researchers in natural product chemistry, metabolic engineering, and drug discovery who aim to harness these pathways for therapeutic and industrial applications. The challenges associated with its instability necessitate specialized handling and analytical techniques, but also underscore the elegance of the biological systems that utilize this reactive intermediate.

References

- 1. This compound|CAS 14049-15-1|Research Chemical [benchchem.com]

- 2. This compound | C5H11NO | CID 443849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 7. Evaluation of Heterologous Biosynthetic Pathways for Methanol-Based 5-Aminovalerate Production by Thermophilic Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Stability and Storage of 5-Aminopentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 5-aminopentanal. Due to the limited availability of specific quantitative stability data for this compound, this guide combines published information with established principles for the handling of aliphatic aldehydes to offer best-practice recommendations for researchers, scientists, and professionals in drug development.

Core Concepts: Understanding the Instability of this compound

This compound is a bifunctional molecule containing both a primary amine and an aldehyde functional group. This structure contributes to its utility as a biochemical intermediate but also predisposes it to several degradation pathways. As an aliphatic aldehyde, it is susceptible to oxidation and polymerization, common degradation routes for this class of compounds. The presence of the amino group introduces the possibility of intramolecular reactions and Schiff base formation.

Key Degradation Pathways:

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 5-aminovaleric acid.

-

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 5-amino-1-pentanol.

-

Polymerization/Trimerization: Like many aliphatic aldehydes, this compound may be prone to self-condensation reactions, leading to the formation of trimers or other polymers. This can be accelerated by the presence of acidic or basic impurities.

-

Schiff Base Formation: The amino group can react with the aldehyde group of another this compound molecule (intermolecular) or with other aldehydes present in the environment to form imines (Schiff bases).

Quantitative Data Summary

Specific quantitative stability data for this compound under various conditions is not extensively available in peer-reviewed literature. However, for enzymatic reactions involving this compound, optimal stability is observed under the following conditions:

| Parameter | Optimal Range | Source |

| Temperature | 30–37°C | [1] |

| pH | 7.0–8.0 (Neutral to slightly alkaline) | [1] |

These conditions are primarily relevant for in-situ enzymatic generation and immediate use rather than long-term storage of the isolated compound.

Recommended Storage and Handling Conditions

Based on the general properties of aliphatic aldehydes and the available information, the following storage and handling procedures are recommended to minimize degradation of this compound, which is noted to be a solid.[1][2]

| Condition | Recommendation | Rationale |